(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Overview
Description
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H18F2O3S It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and the cyclohexyl group is further modified with a methylbenzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4,4-difluorocyclohexylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4,4-Difluorocyclohexylmethanol+4-Methylbenzenesulfonyl chloride→(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclohexyl derivatives.
Reduction: Formation of 4,4-difluorocyclohexylmethanol.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate depends on its specific application. In general, the compound can interact with biological targets through its fluorinated cyclohexyl group, which can enhance binding affinity and selectivity. The sulfonate ester group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- (4,4-Difluorocyclohexyl)methanol
- 4-Methylbenzenesulfonyl chloride
- Cyclohexylmethyl 4-methylbenzenesulfonate
Uniqueness
(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate is unique due to the presence of both fluorine atoms and the sulfonate ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWUKOKBIIRNFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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